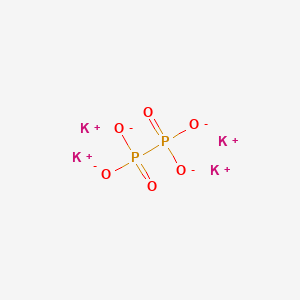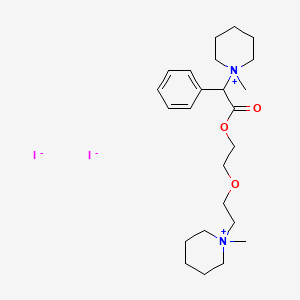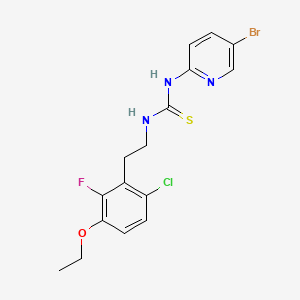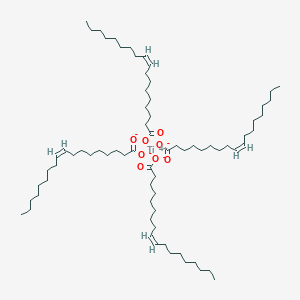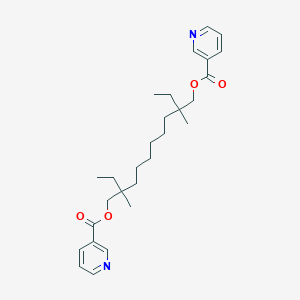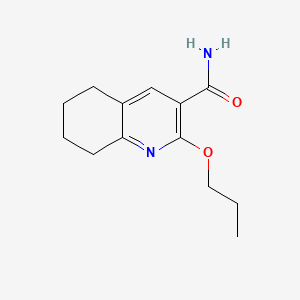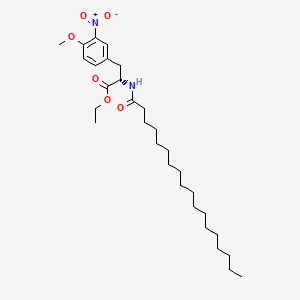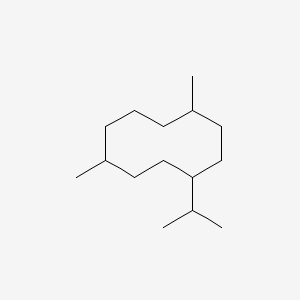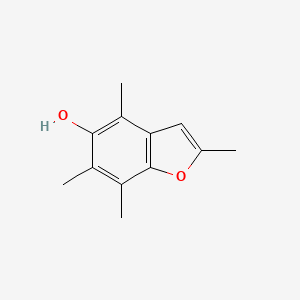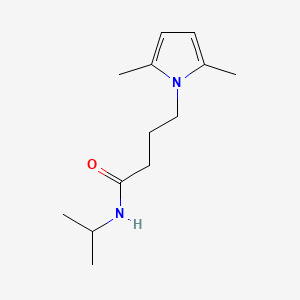
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring, an isopropyl group attached to the nitrogen atom, and a butyramide side chain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Methyl Groups: The 2 and 5 positions of the pyrrole ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Isopropyl Group: The nitrogen atom of the pyrrole ring can be alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Butyramide Side Chain: The butyramide side chain can be introduced through an amide coupling reaction using butyric acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as pyrrole-2,5-dicarboxylic acid.
Reduction: Reduced derivatives like 2,5-dimethylpyrrolidine.
Substitution: Substituted products like 3-bromo-2,5-dimethylpyrrole.
科学研究应用
1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
2,5-Dimethylpyrrole: Lacks the butyramide and isopropyl groups, making it less complex.
N-Isopropylpyrrole: Lacks the methyl groups at the 2 and 5 positions.
Pyrrolebutyramide: Lacks the methyl and isopropyl groups.
Uniqueness: 1-Pyrrolebutyramide, 2,5-dimethyl-N-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butyramide side chain, methyl groups, and isopropyl group makes it a versatile compound for various applications.
属性
CAS 编号 |
110525-49-0 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC 名称 |
4-(2,5-dimethylpyrrol-1-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H22N2O/c1-10(2)14-13(16)6-5-9-15-11(3)7-8-12(15)4/h7-8,10H,5-6,9H2,1-4H3,(H,14,16) |
InChI 键 |
JIHNVNPSNUAORK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCCC(=O)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



